Nifuroxime

Beschreibung

Eigenschaften

IUPAC Name |

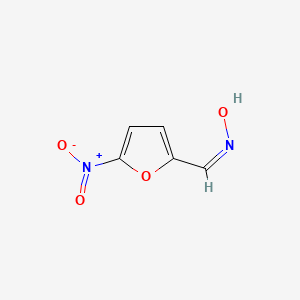

(NZ)-N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKFATYSVLSSD-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046402 | |

| Record name | Nifuroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6236-05-1, 555-15-7 | |

| Record name | Nifuroxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifuroxime [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifuroxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifuroxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-nitro-2-furaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFUROXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465N7P5U85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nifuroxime's Mechanism of Action in Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifuroxime, a nitrofuran derivative, is an anti-infective agent with recognized antifungal properties. While specific detailed studies on its mechanism of action against fungal pathogens are limited, a comprehensive understanding can be extrapolated from the well-documented activities of the broader nitrofuran class of compounds. This technical guide synthesizes the current understanding and proposes a putative mechanism of action for this compound in fungi, supported by data from related compounds and established experimental protocols. The core of this compound's antifungal activity is believed to be its intracellular activation to reactive nitro radicals, which induce widespread cellular damage through oxidative stress, ultimately leading to fungal cell death. This guide provides an in-depth overview of this mechanism, quantitative data on the efficacy of related compounds, detailed experimental methodologies for further investigation, and visual representations of the key pathways and workflows.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents and a thorough understanding of their mechanisms of action. This compound, a compound belonging to the nitrofuran class, has demonstrated antifungal activity, including the inhibition of mycelial growth[1]. This guide delves into the probable core mechanism by which this compound exerts its effects on fungal pathogens.

Proposed Mechanism of Action

The antifungal action of this compound is predicated on its nature as a prodrug. It is hypothesized that, similar to other nitrofurans, this compound is metabolically activated within the fungal cell by nitroreductases. This enzymatic reduction converts the nitro group into highly reactive and toxic intermediates, including nitroso and hydroxylamino derivatives, which are forms of reactive oxygen species (ROS). These reactive species are non-specific in their targets and can inflict damage on a multitude of cellular components, leading to a fungicidal effect.

The primary downstream effects of this intracellular ROS generation are believed to include:

-

DNA Damage: The reactive intermediates can cause significant damage to fungal DNA, leading to mutations and strand breaks, thereby inhibiting DNA replication and transcription[2][3][4].

-

Protein and Enzyme Dysfunction: Critical proteins and enzymes, including ribosomal proteins and those involved in essential metabolic pathways, are susceptible to damage by these reactive species. This can lead to the inhibition of protein synthesis and disruption of cellular metabolism[5][6].

-

Disruption of Cellular Respiration: The electron transport chain and enzymes involved in pyruvate metabolism are potential targets, leading to impaired energy production.

This multi-targeted mechanism is a key advantage of nitrofurans, as it is thought to contribute to the low incidence of acquired resistance.

Quantitative Data: Efficacy of Nitrofuran Derivatives

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is not extensively available in the reviewed literature, studies on other nitrofuran derivatives provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes MIC values for various nitrofuran derivatives against several fungal species.

| Fungal Species | Nitrofuran Derivative(s) | MIC Range (µg/mL) | Reference |

| Candida albicans | Various synthesized derivatives | 3.9 - >250 | [7] |

| Candida krusei | Various synthesized derivatives | 3.9 - >250 | [7] |

| Candida glabrata | Various synthesized derivatives | 3.9 - >250 | [7] |

| Cryptococcus neoformans | Various synthesized derivatives | 3.9 - >250 | [7] |

| Histoplasma capsulatum | Compound 11 | 0.48 | [7] |

| Paracoccidioides brasiliensis | Compounds 3 and 9 | 0.48 | [7] |

| Trichophyton rubrum | Compounds 8, 9, 12, 13 | 0.98 | [7] |

| Trichophyton mentagrophytes | Compounds 8, 12, 13 | 0.98 | [7] |

Experimental Protocols

To further elucidate the specific mechanism of action of this compound in fungal pathogens, the following experimental protocols are recommended.

Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical & Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well flat-bottom microtiter plates.

-

Fungal inoculum, standardized to a concentration of 0.5-2.5 x 10³ cells/mL.

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 600 nm.[8][9][10][11]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS within fungal cells upon exposure to this compound.

Materials:

-

Fungal cells treated with this compound at sub-MIC and MIC concentrations.

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) fluorescent probe.

-

Phosphate-buffered saline (PBS).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Harvest fungal cells after treatment with this compound for a specified duration.

-

Wash the cells with PBS to remove any residual compound.

-

Resuspend the cells in PBS containing H₂DCFDA (typically 10 µM) and incubate in the dark for 30-60 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates a higher level of intracellular ROS.[1][12][13]

Assessment of Fungal DNA Damage

Objective: To detect DNA damage in fungal cells treated with this compound.

Materials:

-

Fungal cells treated with this compound.

-

DNA extraction kit suitable for fungi.

-

Agarose gel electrophoresis equipment.

-

DNA damage detection assay (e.g., TUNEL assay or comet assay).

Procedure:

-

DNA Extraction: Extract genomic DNA from treated and untreated fungal cells using a suitable protocol, which may involve enzymatic lysis of the cell wall followed by purification steps.[14][15][16][17][18]

-

Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel. DNA fragmentation, a hallmark of damage, will appear as a smear rather than a distinct high-molecular-weight band.

-

Specific DNA Damage Assays: For more quantitative and specific detection of DNA strand breaks, utilize commercially available kits for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) or comet assays, following the manufacturer's instructions.

Enzyme Inhibition Assays

Objective: To determine if this compound or its metabolites directly inhibit the activity of key fungal enzymes.

Procedure:

-

Enzyme Preparation: Isolate and purify the target fungal enzyme (e.g., a specific nitroreductase, or an enzyme from a key metabolic pathway).

-

Activity Assay: In a suitable buffer system, combine the purified enzyme with its substrate in the presence and absence of this compound at various concentrations.

-

Detection: Measure the rate of product formation or substrate depletion using a spectrophotometric, fluorometric, or other appropriate detection method. A decrease in the reaction rate in the presence of this compound indicates inhibition.[19][20][21][]

Visualizations

Signaling Pathway of this compound's Antifungal Action

Caption: Proposed mechanism of action of this compound in fungal pathogens.

Experimental Workflow for Investigating this compound's Antifungal Mechanism

Caption: A generalized experimental workflow for studying this compound's antifungal action.

Conclusion

While direct and extensive research on the antifungal mechanism of this compound is still needed, the existing knowledge of nitrofuran compounds provides a strong foundation for a proposed mechanism centered on the intracellular generation of reactive oxygen species. This leads to a multi-pronged attack on critical cellular components, including DNA, proteins, and metabolic enzymes, ultimately resulting in fungal cell death. The provided experimental protocols offer a clear path for researchers to validate this proposed mechanism for this compound and to further characterize its antifungal properties. A deeper understanding of its mode of action will be crucial for its potential development as a therapeutic agent in the fight against fungal infections.

References

- 1. Measurement of reactive oxygen species production. [bio-protocol.org]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrofurazone-induced DNA damage to tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 7. style | Graphviz [graphviz.org]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 11. 2.3. Minimum Inhibitory Concentration [bio-protocol.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. plantpathologyquarantine.org [plantpathologyquarantine.org]

- 16. Comparison of DNA extraction methodologies used for assessing fungal diversity via ITS sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sialgroup.com [sialgroup.com]

- 18. iris.unito.it [iris.unito.it]

- 19. pubs.acs.org [pubs.acs.org]

- 20. amsbio.com [amsbio.com]

- 21. Inhibitors against Fungal Cell Wall Remodeling Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nifuroxime: A Comprehensive Technical Guide on its Potential as a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, contributes to the pathogenesis of numerous human cancers and inflammatory diseases.[1][2] Its role in promoting cell proliferation, survival, invasion, and immunosuppression makes it a high-priority target for therapeutic intervention.[3][4][5] This document provides an in-depth technical overview of Nifuroxime (also known as Nifuroxazide), a nitrofuran antibiotic, which has been identified as a potent inhibitor of the STAT3 signaling pathway.[4][6] We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for the scientific community.

The STAT3 Signaling Pathway and this compound's Mechanism of Action

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) and growth factors to their cell surface receptors.[7][8] This activation triggers the associated Janus kinases (JAKs) to phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers.[8][9] Recruited STAT3 is then phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[7][8] This phosphorylation event induces STAT3 to form homo- or heterodimers, which then translocate to the nucleus to regulate the expression of target genes involved in critical cancer-related processes.[2][5][9]

This compound functions as an indirect inhibitor of STAT3.[6][10] Studies have demonstrated that it does not directly bind to STAT3 but instead targets the upstream JAK family kinases, specifically Jak2 and Tyk2.[6][10] By inhibiting the autophosphorylation and activity of these kinases, this compound effectively prevents the subsequent tyrosine phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[1][6] This mechanism has been confirmed in multiple tumor models.[10] Importantly, this compound is not a non-specific tyrosine kinase inhibitor, as it has shown no significant effect on other kinases like the EGF receptor or Src.[6]

Quantitative Data on this compound Efficacy

This compound has demonstrated significant inhibitory effects on STAT3 signaling and cancer cell viability across various studies. The data is summarized below for easy comparison.

Table 1: Inhibition of STAT3 Phosphorylation and Gene Expression

| Cell Line | Treatment Concentration | Effect | Reference |

|---|---|---|---|

| U266 (Multiple Myeloma) | 10 µM | ~50% inhibition of STAT3 tyrosine phosphorylation | [6] |

| Multiple Myeloma Cells | Active Concentrations | ~50% decrease in STAT3-dependent gene expression | [6] |

| CT26 (Colorectal Carcinoma) | Not specified | Significant inhibition of p-STAT3 (Tyr705) expression |[4] |

Table 2: Effects on Cancer Cell Viability (IC50 Values)

| Cell Line Type | Specific Cell Lines | Effect | Reference |

|---|---|---|---|

| Multiple Myeloma (MM) | Primary MM cells & cell lines | Dose-dependent decrease in viability | [1][6] |

| Colorectal Carcinoma (CRC) | HCT116, HT29, CT26 | Dose- and time-dependent decrease in viability | [4] |

| Normal Cells | Peripheral Blood Mononuclear Cells | No significant effect on viability |[1][6] |

Downstream Cellular and Biological Effects

The inhibition of the JAK/STAT3 axis by this compound triggers a cascade of anti-tumor effects.

-

Downregulation of Target Genes: this compound treatment leads to the decreased expression of key STAT3 target genes that regulate cell survival and invasion, including Mcl-1, Bcl-2, Matrix Metalloproteinase-2 (MMP-2), and MMP-9.[1][4][6]

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins like Bcl-2, this compound induces programmed cell death. This is correlated with the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[4][11]

-

Impaired Cell Migration and Invasion: The reduction in MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation, results in a marked impairment of cancer cell migration and invasion capabilities.[4][11]

-

Modulation of the Tumor Microenvironment: In vivo studies have shown that this compound can favorably alter the tumor immune landscape. It reduces the number of immunosuppressive myeloid-derived suppressor cells (MDSCs) and M2-type macrophages in tumors and spleens, which is accompanied by an increased infiltration of cytotoxic CD8+ T cells into the tumor.[4][11]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate STAT3 inhibitors like this compound.

Western Blot for STAT3 Phosphorylation

This assay directly measures the phosphorylation status of STAT3, providing evidence of pathway inhibition.

-

Cell Culture and Treatment: Plate cancer cells (e.g., U266, HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0-20 µM) for a specified time (e.g., 3-6 hours). A vehicle control (e.g., 0.1% DMSO) must be included.[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

STAT3-Dependent Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3.

-

Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-dependent firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a transfection reagent like Lipofectamine.[12]

-

Cell Plating and Treatment: Seed the transfected cells into 96-well plates. After overnight incubation, treat the cells with this compound for a few hours.

-

STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6, e.g., 20 ng/mL), for a short period (e.g., 6-8 hours).[12][13]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate direct binding of a compound to its target protein within a cellular environment.[14][15] While studies suggest this compound acts on JAKs, this protocol is essential for screening any compound for direct STAT3 engagement.

-

Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by high-speed centrifugation.

-

Analysis: Analyze the soluble fractions by Western blot or another protein detection method to quantify the amount of soluble STAT3 at each temperature. A ligand-bound protein will be more thermally stable and will remain in solution at higher temperatures compared to the unbound protein.

In Vivo Efficacy

The anti-tumor potential of this compound has been validated in preclinical animal models. In mouse models of colorectal carcinoma, administration of this compound significantly inhibited tumor metastasis to the lung and abdomen.[4][11] Treated animals exhibited tumors with a reduced proliferation index (Ki-67 staining) and increased apoptosis (cleaved caspase-3 staining).[4] These in vivo results corroborate the in vitro findings and underscore this compound's potential as a therapeutic agent by demonstrating its ability to suppress tumor growth and metastasis through STAT3 pathway modulation.[4]

Conclusion and Future Directions

This compound has emerged as a compelling hit compound for the development of STAT3-pathway-targeted therapies. By inhibiting the upstream kinases JAK2 and Tyk2, it effectively abrogates STAT3 phosphorylation and its downstream oncogenic signaling. This leads to reduced cancer cell proliferation, viability, and invasion, and promotes a more favorable anti-tumor immune environment. The existing safety profile of this compound as a clinically used antidiarrheal agent in many parts of the world could potentially accelerate its repurposing for oncology applications.[4][16]

Future research should focus on:

-

Pharmacokinetic/Pharmacodynamic Studies: To optimize dosing schedules for sustained STAT3 inhibition in vivo.

-

Combination Therapies: Exploring synergistic effects with other targeted agents or chemotherapies, as initial studies have shown enhanced cytotoxicity when combined with MEK or HDAC inhibitors.[1][6]

-

Lead Optimization: Designing and synthesizing this compound analogs to improve potency, selectivity, and drug-like properties specifically for anti-cancer applications.

This technical guide consolidates the current knowledge on this compound as a STAT3 inhibitor, providing a solid foundation for researchers and drug developers to advance this promising compound towards clinical translation.

References

- 1. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcription Factor STAT3 as a Novel Molecular Target for Cancer Prevention [mdpi.com]

- 6. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Stat3 signaling pathway by nifuroxazide improves antitumor immunity and impairs colorectal carcinoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Therapeutic effects of STAT3 inhibition by nifuroxazide on murine acute graft graft-vs.-host disease: Old drug, new use - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tipping Point: A Technical Guide to Radiosensitizing Agents for Hypoxic Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor hypoxia, a common feature of solid malignancies, presents a significant barrier to the efficacy of radiotherapy. The low oxygen environment renders cancer cells two to three times more resistant to radiation-induced damage. This technical guide provides an in-depth exploration of radiosensitizing agents designed to overcome this challenge by specifically targeting hypoxic tumor cells. We delve into the core mechanisms of hypoxia-induced radioresistance, focusing on the pivotal role of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. The guide offers a comprehensive overview of key radiosensitizing agents, including nitroimidazoles (Nimorazole), benzotriazine dioxides (Tirapazamine), and hypoxia-activated prodrugs (Evofosfamide). Detailed quantitative data on their efficacy from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this document provides detailed experimental protocols for essential in vitro and in vivo assays, alongside visual representations of critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic strategy.

The Challenge of Hypoxia in Radiotherapy

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. Oxygen is a potent radiosensitizer, primarily because it "fixes" DNA damage induced by ionizing radiation through the formation of irreparable peroxide radicals. In the absence of sufficient oxygen, radiation-induced DNA damage is more readily repaired by the cell, leading to radioresistance.

The cellular response to hypoxia is primarily orchestrated by the transcription factor HIF-1. Under normoxic conditions, the HIF-1α subunit is continuously synthesized but rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous genes that promote tumor survival and radioresistance.

The HIF-1 Signaling Pathway in Radioresistance

The activation of HIF-1 triggers a cascade of events that collectively contribute to the radioresistant phenotype of hypoxic tumor cells. These include:

-

Metabolic Reprogramming: HIF-1 promotes a shift from oxidative phosphorylation to glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic adaptation helps maintain cellular energy levels and provides intermediates for anabolic processes necessary for cell survival and proliferation[1][2][3].

-

Angiogenesis: HIF-1 induces the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF), which stimulates the formation of new blood vessels, albeit often abnormal and inefficient, to alleviate hypoxia[4][5].

-

Cell Survival and Apoptosis Inhibition: HIF-1 can upregulate the expression of genes involved in cell survival and inhibit apoptosis, further protecting cancer cells from radiation-induced cell death[3][5].

-

DNA Damage Repair: There is evidence to suggest that HIF-1α can enhance DNA damage repair pathways, contributing to increased cell survival after radiation exposure[2].

Key Radiosensitizing Agents for Hypoxic Tumors

A promising strategy to counteract hypoxia-induced radioresistance is the use of radiosensitizing agents that are selectively activated in the low-oxygen environment of tumors. These agents can be broadly categorized into nitroimidazoles, benzotriazine dioxides, and other hypoxia-activated prodrugs.

Nitroimidazoles: Nimorazole

Nimorazole is a 5-nitroimidazole derivative that has been clinically investigated as a hypoxic radiosensitizer, particularly in head and neck cancers.

-

Mechanism of Action: Under hypoxic conditions, the nitro group of nimorazole is reduced by cellular reductases to form reactive intermediates. These intermediates can mimic the radiosensitizing effect of oxygen by "fixing" radiation-induced DNA damage, leading to the formation of lethal DNA strand breaks[6][7]. The reduction of nimorazole can also generate reactive oxygen species (ROS) that further contribute to DNA damage[6].

Benzotriazine Dioxides: Tirapazamine

Tirapazamine (TPZ) is a bioreductive drug that has shown potent and selective toxicity towards hypoxic cells.

-

Mechanism of Action: In the absence of oxygen, tirapazamine is reduced by one-electron reductases to a highly reactive radical species[8]. This radical can induce DNA single- and double-strand breaks, as well as base damage[8][9][10]. The DNA damage is thought to be mediated by the abstraction of hydrogen atoms from the deoxyribose backbone of DNA, a mechanism that can involve the production of hydroxyl radicals[9][10]. Some studies also suggest that tirapazamine can act as a topoisomerase II poison under hypoxic conditions[8].

Hypoxia-Activated Prodrugs: Evofosfamide (TH-302)

Evofosfamide is a 2-nitroimidazole-based prodrug designed to release a potent DNA-alkylating agent selectively in hypoxic regions.

-

Mechanism of Action: Evofosfamide itself is inactive. Under hypoxic conditions, the 2-nitroimidazole moiety is reduced, leading to the release of the active cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM)[11][12][13]. Br-IPM is a DNA cross-linking agent that forms both intrastrand and interstrand crosslinks, which are highly cytotoxic and lead to cell cycle arrest and apoptosis[1][11][12][14].

Quantitative Efficacy Data

The following tables summarize key quantitative data from preclinical and clinical studies of nimorazole, tirapazamine, and evofosfamide.

Table 1: Preclinical Efficacy of Hypoxic Radiosensitizers

| Agent | Cancer Model | Endpoint | Result | Citation |

| Nimorazole | SCCVII Squamous Cell Carcinoma (in vitro) | Sensitizer Enhancement Ratio (SER) at 1% survival | 1.45 (at 1 mM) | [15] |

| C3H Mammary Carcinoma (in vivo) | Enhancement Ratio | 1.26 | [16] | |

| Tirapazamine | HepG2 Human Hepatoma (in vitro) | Dose for 10% survival with X-rays | 3.10 Gy (control) vs. 2.32 Gy (with TPZs-AuNPs) | [17] |

| KHT Murine Sarcoma (in vivo) | Local Control Rate with 25 Gy RT | 20% (RT alone) vs. 50% (TPZ + RT) | [18] | |

| Evofosfamide (TH-302) | AsPC1 Pancreatic Cancer (in vitro) | Surviving Fraction at 2 Gy (SF2) | 0.54 | [19] |

| OE19 & OE21 Esophageal Carcinoma (in vivo) | Time to 4x Start Volume (T4xSV) | Significant increase with TH-302 + RT vs. RT alone | [20] | |

| HNE-1 Nasopharyngeal Carcinoma (in vitro) | IC50 (hypoxia) | 0.31 ± 0.07 µmol/L | [21] |

Table 2: Clinical Efficacy of Hypoxic Radiosensitizers

| Agent | Cancer Type | Phase | Endpoint | Result | Citation |

| Nimorazole | Head and Neck Squamous Cell Carcinoma (HNSCC) | III (DAHANCA 5) | 5-year Locoregional Control | 49% (Nimorazole + RT) vs. 33% (Placebo + RT) | [13][22] |

| HNSCC | III (NIMRAD) | Freedom from Locoregional Progression (FFLRP) in hypoxic tumors | No significant improvement (HR 0.72) | [12][23] | |

| Tirapazamine | HNSCC | III (TROG 02.02) | 2-year Overall Survival (OS) | 66.2% (TPZ/CIS + RT) vs. 65.7% (CIS + RT) | [6][9] |

| Cervical Cancer | III (GOG) | Progression-Free Survival (PFS) | No significant difference between arms | [14] | |

| Evofosfamide (TH-302) | Advanced Soft-Tissue Sarcoma | III | Overall Survival (OS) | Did not meet primary endpoint | [11] |

| Advanced Pancreatic Cancer | III | Overall Survival (OS) | Did not meet primary endpoint | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of radiosensitizing agents.

In Vitro Radiosensitization: Clonogenic Survival Assay

The clonogenic assay is the gold standard for assessing the reproductive viability of cells after treatment with ionizing radiation.

Protocol:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions to achieve exponential growth.

-

Drug Treatment: Treat the cells with the radiosensitizing agent at various concentrations for a predetermined duration (e.g., 2-4 hours) under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions. A parallel set of untreated cells serves as a control.

-

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Cell Plating: After irradiation, trypsinize the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival fraction for each dose.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Staining and Counting: Fix the colonies with a solution such as methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose on a semi-logarithmic scale to generate survival curves. The Sensitizer Enhancement Ratio (SER) can be calculated by dividing the radiation dose required to achieve a certain survival level (e.g., 10%) in the absence of the drug by the dose required for the same survival level in the presence of the drug.

In Vivo Radiosensitization: Tumor Growth Delay Assay

This assay assesses the efficacy of a radiosensitizer in delaying the growth of tumors in an animal model.

Protocol:

-

Animal Model and Tumor Implantation: Implant cancer cells subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., control, drug alone, radiation alone, drug + radiation).

-

Drug and Radiation Administration: Administer the radiosensitizing agent (e.g., via intraperitoneal injection) at a specified time before irradiation. Irradiate the tumors with a single dose or a fractionated regimen.

-

Tumor Volume Measurement: Continue to measure tumor volume at regular intervals until the tumors reach a predetermined endpoint volume (e.g., 1000 mm³).

-

Data Analysis: Plot the mean tumor volume for each group over time. The tumor growth delay is the time it takes for tumors in the treated groups to reach the endpoint volume minus the time it takes for the control tumors to reach the same volume.

Detection of Tumor Hypoxia: Pimonidazole Staining

Pimonidazole is a 2-nitroimidazole compound that forms adducts with proteins in hypoxic cells, allowing for their detection.

Protocol:

-

Pimonidazole Administration: Inject pimonidazole hydrochloride (e.g., 60 mg/kg) intravenously or intraperitoneally into tumor-bearing mice.

-

Circulation Time: Allow the pimonidazole to circulate for a specific period (e.g., 60-90 minutes).

-

Tissue Harvest and Processing: Euthanize the animals and excise the tumors. The tumors can be either snap-frozen in liquid nitrogen for cryosectioning or fixed in formalin and embedded in paraffin.

-

Immunohistochemistry/Immunofluorescence:

-

Section the tumor tissue.

-

Perform antigen retrieval if necessary (for paraffin-embedded tissues).

-

Block non-specific binding sites.

-

Incubate the sections with a primary antibody that recognizes pimonidazole adducts.

-

Incubate with a labeled secondary antibody.

-

Visualize the staining using a microscope.

-

-

Image Analysis: Quantify the hypoxic fraction by measuring the pimonidazole-positive area relative to the total tumor area.

Assessment of HIF-1α Expression: Western Blotting

Western blotting is a standard technique to detect and quantify the levels of specific proteins, such as HIF-1α.

Protocol:

-

Protein Extraction: Lyse cells or homogenized tumor tissue in a lysis buffer containing protease and phosphatase inhibitors. To stabilize HIF-1α, which has a very short half-life under normoxic conditions, it is crucial to perform all steps on ice and consider using a lysis buffer containing cobalt chloride or other stabilizing agents[24][25].

-

Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to compare HIF-1α levels between samples.

Visualizing Workflows and Mechanisms

Graphviz diagrams provide a clear visual representation of complex processes.

Conclusion and Future Directions

Radiosensitizing agents for hypoxic tumors represent a highly promising strategy to improve the outcomes of radiotherapy. While early generation compounds have shown mixed results in clinical trials, the growing understanding of the molecular mechanisms of hypoxia-induced radioresistance and the development of more sophisticated hypoxia-activated prodrugs offer new hope. The disappointing results of some phase III trials highlight the critical need for reliable biomarkers of tumor hypoxia to select patients who are most likely to benefit from these agents. Future research should focus on the development of robust predictive biomarkers, the optimization of drug-radiation scheduling, and the exploration of novel combination therapies. The in-depth technical understanding and rigorous experimental evaluation outlined in this guide are essential for advancing this important field of cancer therapy.

References

- 1. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. e-crt.org [e-crt.org]

- 4. The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of HIF-1α expression and radiation resistance in acute hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 7. What is Nimorazole used for? [synapse.patsnap.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA strand damage product analysis provides evidence that the tumor cell-specific cytotoxin tirapazamine produces hydroxyl radical and acts as a surrogate for O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evofosfamide - Wikipedia [en.wikipedia.org]

- 12. Facebook [cancer.gov]

- 13. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prognostic biomarkers for the response to the radiosensitizer nimorazole combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The synergistic radiosensitizing effect of tirapazamine-conjugated gold nanoparticles on human hepatoma HepG2 cells under X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radiotherapy Synergizes with the Hypoxia-Activated Prodrug Evofosfamide: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Combination of Radiation and the Hypoxia-Activated Prodrug Evofosfamide (TH-302) is Efficacious against a Human Orthotopic Pancreatic Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tirapazamine is metabolized to its DNA-damaging radical by intranuclear enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FAQ [hypoxyprobe.com]

- 23. researchgate.net [researchgate.net]

- 24. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]

- 25. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of Nifuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifuroxime, a synthetic nitrofuran derivative, has demonstrated notable antifungal properties. This technical guide provides an in-depth analysis of the discovery and characterization of this compound's antifungal activity, with a focus on quantitative data, experimental methodologies, and the putative mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the exploration of novel and repurposed compounds with antifungal activity. This compound, a member of the nitrofuran class of antimicrobials, has been identified as a compound with potential antifungal efficacy. This document consolidates the available scientific information on the antifungal properties of this compound, providing a detailed overview for the scientific community.

Initial Discovery

The antifungal properties of this compound were first systematically evaluated in a 1977 study by Dorian Abrahams and W. Duane Brown, published in the journal Aquaculture. This seminal work investigated the efficacy of twenty-two potential fungitoxic compounds against the marine fungus Haliphthoros milfordensis, a pathogen affecting crustaceans.

Experimental Protocol: In Vitro Inhibition of Mycelial Growth

The initial screening of this compound's antifungal activity was conducted using an in vitro assay to measure the inhibition of mycelial growth of Haliphthoros milfordensis.

-

Fungal Isolate: Haliphthoros milfordensis (ATCC 32470), isolated from infected post-larval lobsters.

-

Culture Medium: A seawater-based nutrient medium containing glucose and yeast extract.

-

Preparation of Test Compounds: this compound and other test compounds were dissolved in appropriate solvents to create stock solutions.

-

Assay Procedure:

-

The culture medium was autoclaved and allowed to cool.

-

Aliquots of the stock solutions of the test compounds were added to the molten agar to achieve the desired final concentrations.

-

The agar was poured into petri dishes and allowed to solidify.

-

A standardized inoculum of H. milfordensis mycelia was placed at the center of each agar plate.

-

Plates were incubated at 25°C.

-

The diameter of the fungal colony was measured at regular intervals to determine the extent of growth inhibition compared to a control plate without any test compound.

-

-

Endpoint: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible mycelial growth after a specified incubation period.

Quantitative Data: Antifungal Activity of this compound

The 1977 study by Abrahams and Brown provided the first quantitative measure of this compound's antifungal potency.

| Fungal Species | Compound | Minimum Inhibitory Concentration (MIC) | Reference |

| Haliphthoros milfordensis | This compound | 10 ppm (10 µg/mL) | Abrahams and Brown, 1977[1] |

Subsequent research has provided additional, albeit limited, data on the antifungal spectrum of this compound and related nitrofuran compounds.

| Fungal Species | Compound | Assay | Endpoint | Concentration | Reference |

| Mycelial Fungi | This compound | Mycelial Growth Inhibition | Inhibition | 10 µg/mL | MedchemExpress[2] |

| Candida albicans | Nifuroxazide analogues (substituted nitro furans 2a-2d) | Not specified | Activity observed | Not specified | Alsaeedi et al., 2015[3] |

Mechanism of Action

The precise mechanism of action of this compound against fungal pathogens has not been fully elucidated. However, based on the known mechanism of nitrofurans in bacteria, a plausible pathway can be proposed.

Putative Antifungal Mechanism of this compound

In bacteria, nitrofurans are prodrugs that are activated by nitroreductases. These enzymes reduce the 5-nitro group of the furan ring, generating highly reactive electrophilic intermediates. These intermediates can then non-specifically attack various microbial macromolecules, including ribosomal proteins, enzymes involved in carbohydrate metabolism, and DNA. This multi-targeted assault leads to the inhibition of essential cellular processes such as protein synthesis, aerobic energy metabolism, and cell wall synthesis, ultimately resulting in a bacteriostatic or bactericidal effect.

It is hypothesized that a similar mechanism is at play in fungal cells. Fungi possess nitroreductase enzymes that could potentially activate this compound, leading to the formation of cytotoxic reactive intermediates that disrupt vital cellular functions.

.dot digraph "putative_mechanism_of_action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound\n(Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fungal_cell [label="Fungal Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nitroreductases [label="Fungal\nNitroreductases", fillcolor="#34A853", fontcolor="#FFFFFF"]; reactive_intermediates [label="Reactive Intermediates\n(e.g., nitroso, hydroxylamino)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; macromolecules [label="Cellular Macromolecules\n(Ribosomal proteins, Enzymes, DNA)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition of Cellular Processes\n(Protein synthesis, Metabolism, DNA replication)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cell_death [label="Fungistatic/Fungicidal\nEffect", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> fungal_cell [label="Enters"]; fungal_cell -> nitroreductases [style=invis]; nitroreductases -> reactive_intermediates [label="Reduction"]; reactive_intermediates -> macromolecules [label="Attacks"]; macromolecules -> inhibition [label="Leads to"]; inhibition -> cell_death [label="Results in"]; } .dot

Caption: Putative mechanism of this compound's antifungal action.

Experimental Workflows

Workflow for In Vitro Antifungal Susceptibility Testing

The following workflow outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound like this compound against a fungal isolate.

.dot digraph "antifungal_susceptibility_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_compound [label="Prepare stock solution\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inoculum [label="Prepare standardized\nfungal inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; serial_dilution [label="Perform serial dilutions of\nthis compound in microplate", fillcolor="#FBBC05", fontcolor="#202124"]; inoculate [label="Inoculate microplate wells\nwith fungal suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="Incubate at appropriate\ntemperature and duration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_results [label="Read results visually or\nspectrophotometrically", fillcolor="#5F6368", fontcolor="#FFFFFF"]; determine_mic [label="Determine MIC\n(Lowest concentration with no visible growth)", fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_compound; start -> prep_inoculum; prep_compound -> serial_dilution; prep_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; determine_mic -> end; } .dot

Caption: Workflow for determining the MIC of an antifungal compound.

Conclusion and Future Directions

The available evidence indicates that this compound possesses antifungal activity, particularly against certain fungal species. The initial discovery by Abrahams and Brown in 1977 laid the groundwork for understanding its potential as a fungitoxic agent. However, significant gaps in our knowledge remain. Future research should focus on:

-

Broad-spectrum activity: A comprehensive evaluation of this compound's MIC and Minimum Fungicidal Concentration (MFC) against a wide range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.

-

Mechanism of action: Detailed mechanistic studies to confirm the role of fungal nitroreductases in the activation of this compound and to identify the specific cellular targets of the resulting reactive intermediates.

-

In vivo efficacy: Assessment of this compound's therapeutic potential in animal models of fungal infections.

-

Structure-activity relationship studies: Synthesis and evaluation of this compound analogues to optimize antifungal potency and minimize potential toxicity.

A deeper understanding of this compound's antifungal properties could pave the way for its development as a novel therapeutic agent in the fight against fungal diseases.

References

Nifuroxime Derivatives: A Technical Guide to Their Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifuroxime, a nitrofuran derivative, and its analogues have long been a subject of interest in the field of antimicrobial research. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound derivatives, with a focus on their synthesis, mechanism of action, and a comprehensive summary of their activity against a range of pathogenic microorganisms. Detailed experimental protocols for the synthesis of key derivatives and for antimicrobial susceptibility testing are provided to facilitate further research and development in this area.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel and repurposed therapeutic agents. The nitrofuran class of antibiotics, characterized by a 5-nitrofuran ring, has demonstrated broad-spectrum activity against a variety of pathogens. This compound and its derivatives, particularly nifuroxazide (4-hydroxy-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide), are prominent members of this class.[1][2] Initially recognized for its use as an intestinal antiseptic, the antimicrobial properties of nifuroxazide and its analogues extend to a wider range of bacteria and fungi.[3][4] This guide aims to consolidate the current knowledge on the antimicrobial spectrum of this compound derivatives, providing a valuable resource for researchers in drug discovery and development.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound and its derivatives is contingent upon the enzymatic reduction of their 5-nitro group by bacterial nitroreductases.[1] This intracellular reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species. These reactive molecules are non-specific in their targets, leading to widespread damage of crucial cellular macromolecules, including bacterial DNA, RNA, and proteins.[3] This multi-targeted assault disrupts vital cellular processes, ultimately resulting in a bactericidal effect.[3]

While the direct damage to macromolecules is the core antimicrobial action, some derivatives, like nifuroxazide, have also been shown to interact with host cell signaling pathways. Notably, nifuroxazide can inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] This inhibition is primarily associated with its anti-inflammatory and potential anti-cancer properties by affecting cytokine signaling in host cells.[6] However, for the direct antimicrobial effect, the focus remains on the intracellular generation of reactive nitro species.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly nifuroxazide analogues, generally involves the condensation of a substituted benzohydrazide with 5-nitro-2-furaldehyde or a related nitro-aldehyde. The following sections provide a generalized protocol and a more detailed example for the synthesis of these compounds.

General Synthesis Workflow

Experimental Protocol: Synthesis of 4-Hydroxy-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide (Nifuroxazide)

This protocol is a composite based on methodologies described in the literature.[7][8]

Step 1: Synthesis of 4-Hydroxybenzohydrazide

-

To a solution of methyl p-hydroxybenzoate (1 mole equivalent) in ethanol, add hydrazine hydrate (approximately 1.5 mole equivalents).[8][9]

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

After completion, reduce the volume of the solvent by half under reduced pressure.

-

Cool the resulting solution in an ice bath to precipitate the 4-hydroxybenzohydrazide.[9]

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of (Z)-4-Hydroxy-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide

-

Dissolve the synthesized 4-hydroxybenzohydrazide (1 mole equivalent) in ethanol.

-

Add an equimolar amount of 5-nitro-2-furaldehyde to the solution.[7]

-

Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid or sulfuric acid).

-

Reflux the reaction mixture for 3-5 hours, monitoring the reaction by TLC.[7]

-

Upon completion, cool the mixture to room temperature and then in an ice bath to allow the product to crystallize.

-

Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified product.[7]

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of this compound derivatives has been evaluated against a variety of bacterial and fungal pathogens. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentrations (MICs) and Inhibition Zone Diameters.

Table 1: Antibacterial Activity of Nifuroxazide Analogues

| Compound/Derivative | Bacterial Strain | Method | Result (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| Nifuroxazide | Staphylococcus aureus ATCC 25923 | Broth Dilution | MIC: 1.56 | [10] |

| Nifuroxazide | Staphylococcus aureus | Agar Diffusion | 20 mm (at 100 µ g/disk ) | [11] |

| Nifuroxazide | Staphylococcus haemolyticus | Agar Diffusion | 18 mm (at 100 µ g/disk ) | [11] |

| Nifuroxazide | Pseudomonas aeruginosa | Agar Diffusion | 15 mm (at 100 µ g/disk ) | [11] |

| Pyridine analogue of nifuroxazide | Staphylococcus aureus | Agar Diffusion | 28 mm (at 100 µ g/disk ) | [11] |

| 4-Amino-benzoic acid (5-nitro-furan-2-ylmethylene)-hydrazide | Bacillus subtilis | Not Specified | MIC: 6.25 µg/mL | [4] |

| 2-Amino-benzoic acid (5-nitro-furan-2-ylmethylene)-hydrazide | Bacillus subtilis | Not Specified | MIC: 12.5 µg/mL | [4] |

| p-substituted benzoic acid [(5-nitro-thiophen-2-yl)-methylene]-hydrazides | Multidrug-resistant S. aureus | Serial Dilution | MICs ranging from 3.12 to 50 µg/mL | [12] |

| Nifuroxazide analogues (4b, 4c, 4d, 4e, 4f, 4j) | Staphylococcus aureus | Not Specified | IC50: 0.39 to 0.75 µM/mL | [11] |

| Nifuroxazide analogues (4b, 4c, 4d, 4e, 4f, 4j) | Escherichia coli | Not Specified | IC50: 0.39 to 0.75 µM/mL | [11] |

Table 2: Antifungal Activity of this compound and its Derivatives

| Compound/Derivative | Fungal Strain | Method | Result (MIC in µg/mL) | Reference |

| Nifuroxazide | Candida albicans | Microdilution | > 1024 | [11] |

| Nifuroxazide | Cryptococcus neoformans | Microdilution | > 1024 | [11] |

| Substituted nitro furan (2a-2d) | Candida albicans | Not Specified | Active (specific MIC not provided) | [4] |

| Nifuroxazide analogues (4b, 4c, 4d, 4e, 4f, 4j) | Aspergillus niger | Not Specified | IC50: 0.39 to 0.75 µM/mL | [11] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Standardized methods are crucial for the accurate determination of the antimicrobial activity of novel compounds. The following are detailed protocols for the broth microdilution and agar disk diffusion methods, adapted for the evaluation of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[13][14]

Protocol:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a concentration twice the highest concentration to be tested.

-

Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the 2x stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the antimicrobial agent. Include a positive control (inoculum without drug) and a negative control (medium without inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14]

Conclusion

This compound and its derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. Their unique mechanism of action, involving the intracellular generation of reactive nitro species, makes them less prone to the development of resistance compared to some other classes of antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the synthesis of novel, more potent derivatives and a deeper understanding of their therapeutic potential in an era of growing antimicrobial resistance. Continued investigation into the structure-activity relationships and optimization of these compounds is warranted to fully exploit their clinical utility.

References

- 1. Nifuroxazide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Nifuroxazide? [synapse.patsnap.com]

- 4. asianpubs.org [asianpubs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Role of antidiarrheal agents nifuroxazide in antitumor multi‑target anticancer, multi‑mechanism anticancer drug (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. nepjol.info [nepjol.info]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Investigating the Molecular Targets of Nifuroxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecular targets of Nifuroxime have not been extensively elucidated in publicly available scientific literature. This guide summarizes the current understanding of its biological activities and proposes potential molecular mechanisms and targets based on the known chemistry of nitrofurans and related compounds. The experimental protocols and signaling pathways described herein represent established methodologies for target identification and plausible mechanisms that warrant further investigation for this compound.

Introduction

This compound is a nitrofuran derivative with established anti-infective properties, particularly as a topical antiprotozoal and antifungal agent.[1] It has also been identified as a radiosensitizer for hypoxic cells, suggesting its potential in oncology.[2][3] Despite its long-standing use, a detailed understanding of its molecular targets and mechanisms of action remains limited. This technical guide aims to consolidate the available information on this compound, infer potential molecular interactions based on its chemical class, and provide a framework for future research to definitively identify its targets.

Known Biological Activities

Antifungal Activity

This compound has been shown to inhibit mycelial growth, indicating its potential as an antifungal agent.[2] The precise mechanism is unknown, but like other antifungals, it may interfere with essential fungal cellular processes. Potential general mechanisms for antifungal agents include the disruption of cell membrane integrity through inhibition of ergosterol synthesis, inhibition of cell wall synthesis (targeting enzymes like glucan synthase), or interference with nucleic acid and protein synthesis.[4][5][6][7]

Radiosensitizing Effects

This compound has been demonstrated to effectively sensitize hypoxic cells to ionizing radiation.[2][3] This property is characteristic of nitroaromatic compounds, which are thought to "fix" radiation-induced DNA damage under low-oxygen conditions.[8][9] The mechanism likely involves the formation of reactive nitro radicals that can lead to oxidative and nitrosative stress, ultimately enhancing the cytotoxic effects of radiation on cancer cells.[9]

Potential Molecular Targets and Signaling Pathways

While direct molecular targets of this compound are yet to be definitively identified, we can hypothesize potential targets based on the known mechanisms of related nitrofuran compounds and its observed biological activities.

Inferred Mechanisms of Action

-

DNA Damage and Repair Inhibition: As a radiosensitizer, this compound likely participates in redox cycling, generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) that damage DNA. It may also inhibit DNA repair pathways, preventing cancer cells from recovering from radiation-induced damage.

-

Enzyme Inhibition: Nitrofurans are known to interfere with various bacterial enzyme systems.[10] this compound may act similarly in fungi and other pathogens by targeting enzymes crucial for metabolism, such as those involved in cellular respiration or nutrient synthesis.

The diagram below illustrates a hypothesized signaling pathway for this compound's radiosensitizing effect.

Caption: Hypothesized mechanism of this compound as a radiosensitizer.

Quantitative Data (Comparative Analysis)

To date, there is no publicly available quantitative data (e.g., IC50, Ki, Kd) for the interaction of this compound with specific molecular targets. However, data for the related nitrofuran, Nifuroxazide, is available and presented here for comparative purposes. It is critical to note that these targets have not been validated for this compound.

| Compound | Target | Assay Type | Value | Reference |

| Nifuroxazide | STAT3 | Inhibition | IC50 ~3 µM | [11] |

| Nifuroxazide | ALDH1 | Inhibition | - | [12] |

| Nifuroxazide | Schistosoma mansoni | In vitro activity | EC50 8.2-10.8 µM | [13] |

Experimental Protocols for Target Identification

The following are detailed, generalized experimental protocols that can be employed to identify the molecular targets of this compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This method is used to isolate binding partners of this compound from a complex biological sample.

Methodology:

-

Probe Synthesis: Synthesize a this compound analog with a reactive group (e.g., an alkyne or azide for click chemistry) and a purification tag (e.g., biotin).

-

Cell Lysis and Probe Incubation: Prepare a cell lysate from the relevant cell type (e.g., fungal cells or human cancer cells). Incubate the lysate with the this compound probe.

-

Affinity Capture: Use streptavidin-coated beads to capture the biotinylated this compound probe along with its bound proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

The workflow for AP-MS is depicted in the following diagram.

Caption: Experimental workflow for Affinity Purification-Mass Spectrometry.

Enzymatic Assays

If a candidate target is an enzyme, its inhibition by this compound can be quantified.

Methodology:

-

Enzyme and Substrate Preparation: Purify the candidate enzyme and obtain its substrate.

-

Assay Development: Establish an assay to measure the enzyme's activity, often by monitoring the consumption of a substrate or the production of a product (e.g., through changes in absorbance or fluorescence).

-

Inhibition Assay: Perform the enzymatic reaction in the presence of varying concentrations of this compound.

-

Data Analysis: Plot enzyme activity against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to assess the binding of this compound to its target in a cellular context.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures. Target proteins will be stabilized against thermal denaturation upon ligand binding.

-

Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Conclusion and Future Directions

While this compound has demonstrated biological activities as an antifungal and a radiosensitizer, its specific molecular targets remain an open area of investigation. The lack of detailed molecular understanding hinders its full therapeutic potential. Future research should focus on employing the experimental strategies outlined in this guide to systematically identify and validate the molecular targets of this compound. Such studies will be crucial for elucidating its mechanism of action, enabling rational drug design for improved analogs, and expanding its therapeutic applications.

References

- 1. This compound | C5H4N2O4 | CID 5373493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (PDF) Radiosensitization by this compound of the Hypoxic Cells [research.amanote.com]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Mechanisms of hypoxic cell radiosensitization and the development of new sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo activity of nifurzide and nifuroxazide in intestinal bacteria in man and gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ALDH1 Bio-activates Nifuroxazide to Eradicate ALDHHigh Melanoma-Initiating Cells [scholarworks.indianapolis.iu.edu]

- 13. The Existing Drug Nifuroxazide as an Antischistosomal Agent: In Vitro, In Vivo, and In Silico Studies of Macromolecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Nifuroxime's Effect on Bacterial DNA Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract